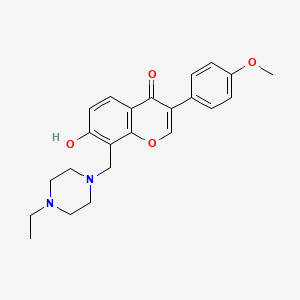

8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one

Description

8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has been studied for its potential therapeutic applications in various fields of science and medicine.

Properties

IUPAC Name |

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-3-24-10-12-25(13-11-24)14-19-21(26)9-8-18-22(27)20(15-29-23(18)19)16-4-6-17(28-2)7-5-16/h4-9,15,26H,3,10-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBZFIRTULLBNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves multiple steps. One common method starts with the preparation of the chromenone core, followed by the introduction of the piperazine moiety. The reaction conditions often include the use of solvents like chloroform and catalysts such as potassium carbonate. The process may involve heating and refluxing to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety, using reagents like alkyl halides

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.

Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and modulate signaling pathways, leading to its therapeutic effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Flavonoids: Such as quercetin and kaempferol, which also exhibit antioxidant and anti-inflammatory properties.

Piperazine derivatives: Including aripiprazole and quetiapine, which are used in psychiatric medications.

Uniqueness

What sets 8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one apart is its unique combination of the chromenone core and the piperazine moiety, which may confer distinct biological activities and therapeutic potential .

Biological Activity

The compound 8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one , commonly referred to as a coumarin-piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound is characterized by a coumarin backbone with a piperazine substituent, which significantly influences its biological properties. The structural formula can be represented as:

Research indicates that the biological activity of this compound is primarily mediated through its interactions with various receptors and enzymes:

-

Receptor Affinity : The compound exhibits high affinity for several neurotransmitter receptors, including:

- Dopamine Receptors (D2) : It shows significant binding affinity, suggesting potential antipsychotic effects.

- Serotonin Receptors (5-HT2A) : The compound's interaction with these receptors may contribute to anxiolytic and antidepressant effects.

- Enzyme Inhibition : Studies have documented its ability to inhibit human acetylcholinesterase, an enzyme involved in neurotransmission. This inhibition can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease .

Biological Activity

The biological activities of the compound can be summarized as follows:

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Neuroprotective Study : A study conducted on rat models demonstrated that administration of the compound significantly improved cognitive function following induced oxidative stress. The results indicated a reduction in malondialdehyde levels and an increase in superoxide dismutase activity .

- Antimicrobial Efficacy : In vitro tests revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a novel antimicrobial agent .

- Anti-inflammatory Research : A recent study assessed the anti-inflammatory properties of the compound in a murine model of arthritis, where it was found to reduce swelling and joint destruction significantly compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.